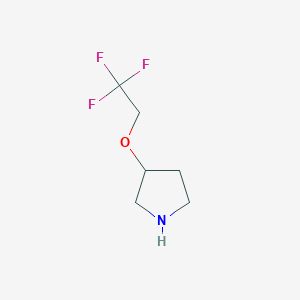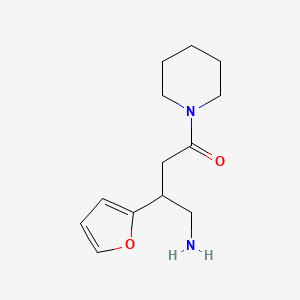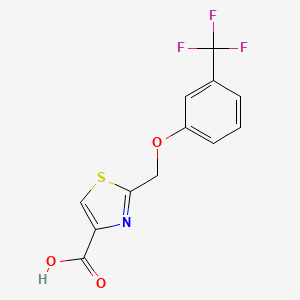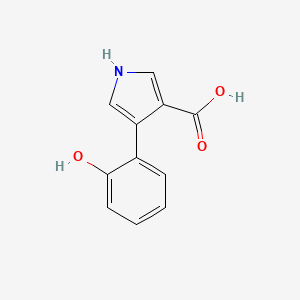
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is a complex organic compound featuring a triazole ring substituted with pyridinyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate typically involves the reaction of pyridin-2-yl hydrazine with ethyl acetoacetate to form the triazole ring, followed by esterification to introduce the methyl acetate group. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridinyl or triazole rings using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce corresponding alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is investigated for its potential as a ligand in metal coordination complexes. These complexes can be used in various biochemical assays and imaging techniques .
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties, including antimicrobial and anticancer activities .
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity .
Wirkmechanismus
The mechanism of action of Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the pyridinyl groups can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)propanoate
- Ethyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate
- Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)butanoate
Uniqueness
Methyl 2-(3,5-di(pyridin-2-yl)-1H-1,2,4-triazol-1-yl)acetate is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This compound’s ability to form stable coordination complexes and its reactivity in various chemical reactions make it a valuable tool in scientific research and industrial applications.
Eigenschaften
Molekularformel |
C15H13N5O2 |
|---|---|
Molekulargewicht |
295.30 g/mol |
IUPAC-Name |
methyl 2-(3,5-dipyridin-2-yl-1,2,4-triazol-1-yl)acetate |
InChI |
InChI=1S/C15H13N5O2/c1-22-13(21)10-20-15(12-7-3-5-9-17-12)18-14(19-20)11-6-2-4-8-16-11/h2-9H,10H2,1H3 |
InChI-Schlüssel |
PCHZBXGWSXFFIF-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CN1C(=NC(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(7-Methyl-2,3-dihydrofuro[3,4-b][1,4]dioxin-5-yl)(phenyl)methanol](/img/structure/B11811037.png)

![1-(4-([1,1'-Biphenyl]-4-yl)thiazol-2-yl)guanidine](/img/structure/B11811054.png)





![2-(5-Oxo-7-pivaloyl-2,3,5,6-tetrahydropyrrolo[2,1-b]thiazol-6-yl)acetic acid](/img/structure/B11811092.png)




